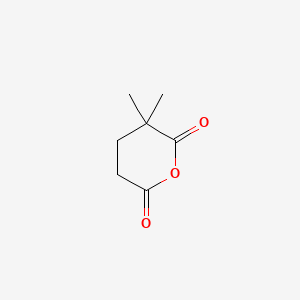

2,2-Dimethylglutaric anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60199. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyloxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-7(2)4-3-5(8)10-6(7)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVNZLVXYJDFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183612 | |

| Record name | Dihydro-3,3-dimethyl-2H-pyran-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2938-48-9 | |

| Record name | 2,2-Dimethylglutaric anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2938-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-3,3-dimethyl-2H-pyran-2,6(3H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002938489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2938-48-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydro-3,3-dimethyl-2H-pyran-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-3,3-dimethyl-2H-pyran-2,6(3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRO-3,3-DIMETHYL-2H-PYRAN-2,6(3H)-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WKF1QUU1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Cyclic Anhydride Chemistry

Cyclic anhydrides are a class of organic compounds characterized by the presence of two acyl groups joined by an oxygen atom to form a cyclic structure. They are generally more reactive than their acyclic counterparts and are widely employed as acylating agents in organic synthesis. The reactivity of cyclic anhydrides is influenced by ring size, substitution, and the electronic nature of the substituents.

2,2-Dimethylglutaric anhydride (B1165640) is a derivative of glutaric anhydride, a six-membered cyclic anhydride. The presence of the gem-dimethyl group at the alpha-position to one of the carbonyl groups introduces significant steric hindrance. This steric bulk plays a crucial role in directing the regioselectivity of nucleophilic attack, often favoring the less hindered carbonyl group. This controlled reactivity is a key feature that chemists exploit in synthetic design.

The chemistry of cyclic anhydrides is rich and varied. They readily undergo reactions with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to afford a diverse array of functionalized products. These reactions are fundamental to the construction of more complex molecular architectures.

Strategic Significance As a Synthetic Intermediate

The utility of 2,2-dimethylglutaric anhydride (B1165640) as a synthetic intermediate is well-documented in the chemical literature. Its bifunctional nature, possessing two electrophilic carbonyl centers, allows for a variety of synthetic manipulations.

One notable application is in the synthesis of polyesters. It has been reported that 2,2-dimethylglutaric anhydride can be used to prepare high molecular weight aliphatic polyesters. guidechem.com A catalyst-free method has been developed that utilizes the self-catalytic and readily cyclizable properties of cyclic dicarboxylic acids for this purpose. This approach is particularly relevant for producing biodegradable polymeric materials, including those for biomedical applications. guidechem.com

Furthermore, this compound participates in annulation reactions. For instance, it has been shown to react efficiently with 1,3-azadienes to form functionalized piperidines, which are important scaffolds in medicinal chemistry. nih.govrsc.org In a comparative study, this compound was found to be a more effective substrate in the 1,3-azadiene-anhydride reaction than its isomer, 3,3-dimethylglutaric anhydride, which failed to react under similar conditions due to steric congestion. rsc.org

The synthesis of this compound itself is typically achieved through the dehydration of 2,2-dimethylglutaric acid. guidechem.com This can be accomplished using condensing agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a base such as triethylamine. guidechem.com More recently, an electrochemical dehydration method has been reported for converting dicarboxylic acids, including 2,2-dimethylglutaric acid, into their corresponding cyclic anhydrides, offering a milder and reagent-free alternative. researchgate.net

Evolution of Research Perspectives on Glutaric Anhydride Derivatives

Catalytic Routes for Anhydride Formation

The transition from stoichiometric reagents to catalytic systems represents a pivotal advancement in chemical synthesis. Catalytic routes for producing this compound offer benefits such as lower reaction temperatures, reduced waste, and increased atom economy. These routes can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis Approaches

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. For the synthesis of substituted glutaric anhydrides, this often involves the use of acid catalysts to facilitate the intramolecular dehydration of the corresponding dicarboxylic acid. Simple sulfonic acid catalysts, such as p-toluenesulfonic acid or sulfuric acid, have been shown to be effective in promoting the cyclization at lower temperatures than purely thermal methods. google.com

More advanced homogeneous systems, while not always demonstrated specifically for this compound, point toward future possibilities. For instance, palladium-based catalysts have been used to form mixed carboxylic anhydrides directly from precursors like 1,3-butadiene (B125203) and carboxylic acids. researchgate.net Furthermore, strong Brønsted acids such as trifluoromethanesulfonic acid (TfOH) have been employed to catalyze copolymerization reactions involving this compound, highlighting the utility of potent homogeneous catalysts in reactions with this compound. nih.gov The desymmetrization of similar meso-anhydrides using chiral phosphoric acid catalysts also underscores the potential for developing highly selective, enantiopure syntheses through homogeneous catalysis. researchgate.net

Heterogeneous Catalysis in Anhydride Synthesis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation, recovery, and reusability, making it highly suitable for industrial processes. Several types of solid catalysts have proven effective for the synthesis of cyclic anhydrides.

Reusable solid Lewis acid catalysts, such as hydrous niobium pentoxide (Nb₂O₅·nH₂O), have been successfully used for the direct intramolecular dehydration of various dicarboxylic acids into their corresponding cyclic anhydrides with high yields. rsc.org Another important class of heterogeneous catalysts are metal-organic frameworks (MOFs). For example, a copper-based MOF, Cu₂(BDC)₂(DABCO), has been reported as an efficient and recyclable catalyst for producing symmetric carboxylic anhydrides from aldehydes, demonstrating an alternative pathway that avoids the diacid intermediate. nih.govresearchgate.netrsc.org Additionally, solid acid catalysts like Montmorillonite KSF clay can facilitate the formation of glutaric anhydride, and the use of fixed-bed catalysts is a well-established technique for dehydrating acids to anhydrides in industrial settings. seqens.comchemicalbook.com

| Catalyst Type | Catalyst Example | Precursor | Key Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous Lewis Acid | Nb₂O₅·nH₂O | Dicarboxylic Acids | High yield, reusable catalyst. | rsc.org |

| Metal-Organic Framework (MOF) | Cu₂(BDC)₂(DABCO) | Aldehydes | Efficient, recyclable, alternative pathway. | nih.govrsc.org |

| Solid Acid Clay | Montmorillonite KSF | Glutaric Acid | Solid acid catalyst, easy to handle. | chemicalbook.com |

| Homogeneous Sulfonic Acid | p-Toluenesulfonic acid | Substituted Glutaric Acids | Lower reaction temperature than thermal methods. | google.com |

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The production of this compound is increasingly being viewed through this lens, with a focus on solvent-free systems and the use of renewable feedstocks.

Solvent-Free Reaction Systems

Eliminating organic solvents from chemical reactions is a core goal of green chemistry, as it reduces waste, cost, and environmental hazards. The synthesis of substituted glutaric anhydrides can be achieved under solvent-free conditions simply by heating the corresponding dicarboxylic acid until dehydration occurs. google.com This method is a completely environmental-protection-style approach. google.com While this may require high temperatures, it avoids the need for solvent purchase, purification, and disposal. The viability of solvent-free chemistry involving related anhydrides has been demonstrated in various applications, such as the modification of cellulose (B213188) with glutaric anhydride and the synthesis of polyesters, which supports the feasibility of this approach. rsc.orgsigmaaldrich.com The push to replace hazardous solvents like toluene (B28343) with greener alternatives in reactions involving anhydrides further highlights the importance of this principle. rsc.org

Renewable Feedstock Utilization

A truly "green" synthesis of this compound is contingent upon the use of renewable feedstocks for its precursor, 2,2-dimethylglutaric acid. Significant progress has been made in producing the parent compound, glutaric acid, from biological sources. marketsandmarkets.com Microbial fermentation has emerged as a highly advanced and scalable method. dataintelo.com Researchers have successfully engineered strains of Corynebacterium glutamicum to produce glutaric acid with high purity from renewable resources like sugars. rsc.org This bio-based glutaric acid is considered a viable alternative to its petrochemical-based counterpart for producing polymers. rsc.org Other studies have explored the production of glutaric acid from lignocellulosic biomass, such as sugarcane bagasse, through fermentation processes. researchgate.net These biotechnological routes provide a clear pathway toward sourcing the carbon backbone of 2,2-dimethylglutaric acid from renewable materials, thereby reducing the reliance on fossil fuels.

| Green Chemistry Approach | Method/Principle | Feedstock/Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Solvent-Free Synthesis | Thermal Dehydration | Substituted Glutaric Acid | Eliminates need for solvent, reducing waste and environmental impact. | google.com |

| Renewable Feedstocks | Microbial Fermentation | Sugars (from biomass) | Engineered Corynebacterium glutamicum can produce high-purity glutaric acid. | rsc.org |

| Renewable Feedstocks | Fermentation | Sugarcane Bagasse | Techno-economic assessment shows viability of producing glutaric acid from lignocellulosic biomass. | researchgate.net |

Flow Chemistry and Continuous Processing for Scalable Synthesis

For industrial-scale production, continuous manufacturing processes offer superior control, safety, and consistency compared to traditional batch methods. Flow chemistry, where reagents are pumped through a reactor, is particularly well-suited for the synthesis of anhydrides.

The use of fixed-bed heterogeneous catalysts is highly amenable to continuous flow systems, allowing for the constant conversion of a diacid feedstock into the corresponding anhydride. seqens.com A well-documented example of a continuous process involves the azeotropic distillation of glutaric and succinic anhydrides. In this method, the dicarboxylic acids are heated in a high-boiling hydrocarbon, which facilitates both the dehydration to the anhydride and the continuous removal of the product via distillation. google.com This demonstrates a scalable, integrated synthesis and purification strategy. google.com Furthermore, reactions using glutaric anhydride have been successfully implemented in continuous-flow systems, showing dramatic reductions in reaction times and confirming the compatibility of this class of compounds with flow technology for practical industrial applications. researchgate.net

Chemoenzymatic and Biocatalytic Synthesis Pathways

The synthesis of this compound via chemoenzymatic and biocatalytic routes is primarily centered on its in-situ generation for specific applications, rather than large-scale production. A notable example involves its formation as a mechanism-based inhibitor for phospholipase A₂ (PLA₂) enzymes.

In this sophisticated approach, a specially designed bifunctionally linked substrate, known as a SIBLINKS (suicide-inhibitory bifunctionally linked substrates), is hydrolyzed by the PLA₂ enzyme. escholarship.org The substrate is a phospholipid containing a 2,2-dimethylglutaric acid moiety linking the glycerol (B35011) backbone to a leaving group. escholarship.org The enzymatic cleavage of the sn-2 ester by PLA₂ releases the 2,2-dimethylglutarate half-ester. escholarship.org This intermediate rapidly undergoes an intramolecular cyclization to form this compound directly at the enzyme's active site. escholarship.org The newly formed, highly reactive anhydride then acylates a residue within the active site, leading to the irreversible inhibition of the enzyme. escholarship.org This process represents a targeted biocatalytic synthesis where the enzyme itself catalyzes the formation of its own inhibitor. escholarship.org

The efficiency of this cyclization is influenced by the gem-dimethyl effect, where the two methyl groups on the C2 position of the glutarate chain accelerate the intramolecular ring-closing reaction compared to unsubstituted glutaric acid. escholarship.org

Table 1: Biocatalytic In-Situ Generation of this compound

| Enzyme | Substrate Type | Mechanism | Outcome |

|---|

Nucleophilic Acyl Substitution Reactions

This compound, a cyclic anhydride, is characterized by its reactivity towards nucleophiles. The electrophilic nature of its carbonyl carbons makes it susceptible to nucleophilic acyl substitution reactions. These reactions typically proceed via a ring-opening mechanism, where the nucleophile attacks one of the carbonyl groups, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the anhydride's C-O bond and the formation of a new functional group. The presence of gem-dimethyl groups at the 2-position introduces steric hindrance, which can influence the rate and regioselectivity of these reactions compared to unsubstituted or less substituted glutaric anhydrides. rsc.org

Alcoholysis: The reaction of this compound with alcohols, known as alcoholysis, yields monoesters of 2,2-dimethylglutaric acid. libretexts.orglibretexts.org This reaction is a form of nucleophilic acyl substitution where the alcohol acts as the nucleophile. libretexts.org The process is often catalyzed by a base, such as pyridine, which deprotonates the alcohol to increase its nucleophilicity and neutralizes the carboxylic acid formed as a byproduct. libretexts.orglibretexts.org In an organocatalytic kinetic resolution of racemic secondary alcohols, this compound has been employed as a highly site-selective acylating reagent. researchgate.netchemrxiv.org This reaction, catalyzed by a bifunctional cinchona-thiourea catalyst, produces a hemiester intermediate which can be further functionalized. researchgate.netchemrxiv.org

Hydrolysis: In the presence of water, this compound undergoes hydrolysis to form 2,2-dimethylglutaric acid. guidechem.com This reaction is a classic example of nucleophilic acyl substitution where water is the nucleophile. The reaction is expected to be the predominant fate of the anhydride in moist environments. charite.de The hydrolysis can be facilitated by heating in water.

Reactions with Carboxylates: While direct reaction with carboxylates is less common, the formation of mixed anhydrides is a related transformation. For instance, in the context of peptide synthesis or other acylation reactions, a carboxylic acid can be activated by reacting with a coupling agent to form a mixed anhydride, which then reacts with the desired nucleophile.

The general mechanism for these reactions involves the nucleophilic attack of the oxygen atom on one of the carbonyl carbons of the anhydride ring, leading to a tetrahedral intermediate. This is followed by the departure of the carboxylate leaving group, resulting in the ring-opened product. libretexts.org

Table 1: Reactions of this compound with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Product Type | Key Findings & Conditions |

| Alcohol | Secondary Alcohols | Hemiester | Used in organocatalytic kinetic resolution with a cinchona-thiourea catalyst. researchgate.netchemrxiv.org |

| Water | H₂O | Dicarboxylic Acid | Hydrolyzes to form 2,2-dimethylglutaric acid. guidechem.com |

| Carboxylate | - | Mixed Anhydride | Can be formed in situ for subsequent reactions. |

Aminolysis: The reaction of this compound with primary or secondary amines, a process known as aminolysis, results in the formation of the corresponding amides. libretexts.orglibretexts.org This reaction requires two equivalents of the amine: one to act as the nucleophile and the other to neutralize the carboxylic acid byproduct, forming an ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org The reaction with ammonia (B1221849) produces an unsubstituted amide. libretexts.org The reactivity of this compound in these reactions is generally slower than that of more reactive acylating agents like acyl chlorides, and heating may be required. libretexts.org

In a notable application, this compound reacts with the aminofunctionalized Anderson-type polyoxometalate, [MnMo₆O₁₈((OCH₂)₃CNH₂)₂]³⁻, to yield a carboxylic acid-terminated hybrid cluster. rsc.org This reaction proceeds in high yield and demonstrates the utility of the anhydride in modifying complex inorganic structures. rsc.org

Reactions with Hydrazines: While specific studies on the reaction of this compound with hydrazine (B178648) are not extensively detailed in the provided context, it is expected to follow a similar pathway to aminolysis. The nucleophilic nitrogen of hydrazine would attack a carbonyl group, leading to ring opening and the formation of a hydrazide derivative.

Table 2: Reactions of this compound with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Product Type | Key Findings & Conditions |

| Primary Amine | Water-soluble primary amines | Cyclic Imide | Reaction in the presence of a water-soluble carboxylic acid and water, often with heating. google.com |

| Ammonia | NH₃ | Amide | Forms an amide and an ammonium carboxylate salt. libretexts.org |

| Aminofunctionalized Polyoxometalate | [MnMo₆O₁₈((OCH₂)₃CNH₂)₂]³⁻ | Carboxylic acid-terminated hybrid cluster | High yield reaction in acetonitrile (B52724) or DMF. rsc.org |

The nucleophilicity of sulfur is generally greater than that of oxygen, making sulfur compounds effective nucleophiles in reactions with electrophiles like cyclic anhydrides. msu.edu Thiolate anions, the conjugate bases of thiols, are particularly potent nucleophiles. msu.edu

The ring-opening of cyclic anhydrides with thiols can produce thioesters. In a study on enantioselective thiolysis, a chiral diamine-derived thiourea (B124793) catalyst was used for the reaction of cyclic anhydrides with sulfur nucleophiles. scielo.org.mx While this specific study may not have focused on this compound, the principle is applicable. The reaction of this compound with a thiol in the presence of a suitable catalyst or base would be expected to yield a monothioester derivative.

Reactions with other heteroatom nucleophiles, such as those containing phosphorus or selenium, are less commonly reported but would likely proceed through a similar nucleophilic acyl substitution pathway, attacking the electrophilic carbonyl carbon to open the anhydride ring.

Electrophilic Activation and Lewis Acid Catalysis in Transformations

Lewis acids can be employed to enhance the electrophilicity of this compound, thereby accelerating its reactions with nucleophiles. wikipedia.org A Lewis acid coordinates to one of the carbonyl oxygen atoms, withdrawing electron density and making the carbonyl carbon more susceptible to nucleophilic attack. wikipedia.org This strategy is particularly useful for reactions involving weak nucleophiles or for overcoming the steric hindrance imposed by the gem-dimethyl groups.

Common Lewis acids used in organic synthesis include compounds based on boron, aluminum, tin, and titanium. wikipedia.org For instance, scandium trifluoromethanesulfonate (B1224126) has been shown to be an extremely active Lewis acid catalyst for the acylation of alcohols with acid anhydrides. chemrxiv.org In the context of the Castagnoli-Cushman reaction, which involves the reaction of an anhydride with an imine, Lewis acids like titanium tetrachloride (TiCl₄) have been used as catalysts. mdpi.com

Electrophilic activation can also be achieved using reagents like triflic anhydride. This can lead to the formation of highly reactive intermediates. uwaterloo.ca For example, secondary N-methoxy and N-p-methoxyphenyl amides have been cyclized to oxindoles through triflic anhydride-mediated electrophilic activation. uwaterloo.ca

Intramolecular Cyclization Reactions and Rearrangements

Derivatives of 2,2-dimethylglutaric acid, formed from the ring-opening of the anhydride, can undergo intramolecular cyclization reactions. For example, a method for producing high molecular weight aliphatic polyesters involves a prepolymerization stage where a diol reacts with a cyclic dicarboxylic acid or its anhydride (like this compound) to form a carboxyl-terminated prepolymer. guidechem.com In the subsequent polymerization stage, under reduced pressure and elevated temperature, the prepolymer undergoes the elimination of the corresponding anhydride to yield the polyester (B1180765). guidechem.com

In a different context, this compound has served as a starting material in the total synthesis of furanether B. researchgate.net In this synthesis, the anhydride was converted in seven steps to an allene (B1206475) which then underwent a [5+2] cycloaddition reaction, a key step in constructing the hydroazulene skeleton of the natural product. researchgate.net

Rearrangements involving this compound itself are not extensively documented. However, its derivatives can participate in various rearrangements.

Radical Reactions and Photochemical Transformations

While ionic reactions of this compound are more common, it can also be involved in radical reactions. For instance, in a nickel-catalyzed reductive coupling, cyclic anhydrides like glutaric anhydride can undergo oxidative addition to a Ni(0) complex, followed by decarbonylation to generate a nickel homoenolate. nih.gov This intermediate can then couple with unactivated alkyl bromides. Mechanistic studies, including radical trap and radical clock experiments, support the involvement of single electron transfer (SET) processes and radical intermediates in these transformations. nih.gov

Photochemical transformations of cyclic anhydrides have also been investigated. For example, the photolysis of succinic anhydride and 2,3-dimethylsuccinic anhydride has been studied. cdnsciencepub.com The photolysis of succinic anhydride in the 220-270 nm region yields carbon dioxide, carbon monoxide, and ethene, with a free-radical mechanism proposed to account for some observations. cdnsciencepub.com The photolysis of 2,3-dimethylsuccinic anhydride was found to be more complex, suggesting the formation of a biradical intermediate. cdnsciencepub.com Although specific studies on the photochemistry of this compound were not found, similar photochemical decomposition pathways involving radical intermediates could be anticipated.

Stereochemical Outcomes and Selectivity Control in Reactions

The stereochemical outcomes of reactions involving this compound are significantly influenced by the nature of the reactants, catalysts, and reaction conditions. The prochiral nature of the anhydride allows for desymmetrization reactions, leading to the formation of chiral products with two differentiated carbonyl functionalities. brandeis.edu

In enantioconvergent syntheses, this compound has been utilized as a highly site-selective acylating agent. chemrxiv.org For instance, in the organocatalytic kinetic resolution of a racemic secondary alcohol, the use of this compound in conjunction with a bifunctional cinchona-thiourea catalyst resulted in a diester with good heterochiral-selectivity. chemrxiv.org This approach allows for the conversion of both enantiomers of a racemic starting material into a single enantioenriched product, surpassing the 50% maximum yield of traditional kinetic resolutions. researchgate.net

The regioselectivity of reactions is also a key aspect. In Wittig reactions with stabilized phosphoranes, this compound reacts at the less sterically hindered carbonyl group. cdnsciencepub.com This steric control dictates the formation of specific enol-lactone isomers. cdnsciencepub.com

Furthermore, the desymmetrization of this compound can be achieved with high enantioselectivity through catalytic alcoholysis. brandeis.edu The use of modified cinchona alkaloids as catalysts in the methanolysis of cyclic anhydrides has been shown to produce chiral hemiesters in good yields and with moderate to high enantiomeric excess. brandeis.eduresearchgate.net The choice of catalyst and reaction conditions, such as temperature and solvent polarity, plays a crucial role in controlling the enantioselectivity of these desymmetrization reactions. researchgate.net For example, lowering the temperature and using a less polar solvent mixture can have a beneficial effect on the enantiomeric excess of the product. researchgate.net

The table below summarizes the stereochemical outcomes in various reactions involving this compound.

| Reaction Type | Reactant(s) | Catalyst/Reagent | Key Outcome | Reference(s) |

| Enantioconvergent Synthesis | Racemic secondary alcohol | Cinchona-thiourea organocatalyst | Good heterochiral-selectivity in diester formation. chemrxiv.org | chemrxiv.org |

| Wittig Reaction | Stabilized phosphorane | None (steric control) | Reaction at the less sterically hindered carbonyl group. cdnsciencepub.com | cdnsciencepub.com |

| Catalytic Desymmetrization | Methanol (B129727) | Modified cinchona alkaloids | Formation of chiral hemiesters with high enantioselectivity. brandeis.edu | brandeis.edu |

| Castagnoli-Cushman Reaction | Imines | None specified for this anhydride | Formation of lactams. mdpi.com | mdpi.com |

Kinetic and Thermodynamic Aspects of Reactivity

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding and optimizing reaction pathways.

In the context of EDC/NHS activation, the reaction of 2,2-dimethylglutaric acid, the precursor to the anhydride, demonstrates how kinetic factors determine the final product. rsc.org The competition between intramolecular cyclization to form the anhydride and intermolecular reaction with N-hydroxysuccinimide (NHS) is a key determinant. rsc.org For glutaric acids, including the 2,2-dimethyl derivative, the nucleophilic attack from NHS is kinetically faster than the intramolecular attack of the neighboring carboxylic acid, leading to the formation of the di-NHS-ester. rsc.org This is in contrast to succinic acids where the formation of a five-membered anhydride ring is kinetically favored due to the Thorpe-Ingold effect. rsc.org

Kinetic studies on the copolymerization of this compound with other monomers, such as chloral (B1216628), have been conducted. For instance, the triethylamine-catalyzed copolymerization of chloral and glutaric anhydride follows first-order kinetics. nih.gov While specific kinetic data for this compound was not detailed, the study included it in a successful extension of the copolymerization to various cyclic anhydrides. nih.gov

Thermodynamic data for this compound itself is available, providing insight into its stability and phase behavior. Due to experimental challenges in purification, some thermochemical properties have been estimated using computational methods. scielo.org.mx The compound exhibits crystal transitions at specific temperatures. scielo.org.mx

The table below presents available thermodynamic data for this compound.

| Property | Value | Method | Reference(s) |

| Endothermic Transition Points | 352.76 K, 356.98 K, 397.15 K | Experimental (DSC) | scielo.org.mxscielo.org.mx |

| Molecular Weight | 142.1525 g/mol | --- | nist.gov |

Kinetic investigations into the desymmetrization of related cyclic anhydrides have provided mechanistic insights that can be extended to this compound. For example, studies on the cinchonine-catalyzed ring opening of cis-2,4-dimethylglutaric anhydride with methanol revealed a kinetic isotope effect, suggesting a general base catalysis mechanism rather than nucleophilic catalysis. nih.gov This implies that the catalyst facilitates the deprotonation of the alcohol, which then acts as the nucleophile. nih.gov

Applications of 2,2 Dimethylglutaric Anhydride in Advanced Chemical Synthesis and Materials Science

Building Block for Complex Organic Molecules

The reactivity of the anhydride (B1165640) ring makes 2,2-dimethylglutaric anhydride a valuable reagent in organic synthesis for constructing more complex molecular architectures.

Synthesis of Biologically Active Compounds (e.g., Pharmaceutical Intermediates, Agrochemicals)

This compound is utilized in the synthesis of various biologically active compounds. Its ability to introduce a glutarate moiety with a quaternary carbon center is particularly useful in creating sterically hindered and structurally diverse molecules. For instance, it has been employed in the synthesis of derivatives of betulinic acid, which are being investigated for their potential as HIV inhibitors. nih.gov In these syntheses, the anhydride is used to introduce a linker that can be further functionalized. nih.gov

The anhydride can react with amines and alcohols to form amides and esters, respectively, which are key functional groups in many pharmaceutical and agrochemical compounds. This reactivity allows for the modular construction of complex molecules. Research has shown its use in annulation reactions with 1,3-azadienes to produce polysubstituted 2-oxopyrrolidines, which are core structures in several pharmaceuticals. rsc.org

Total Synthesis of Natural Products Incorporating Glutarate Moieties

The glutarate structural unit is present in a number of natural products. This compound provides a direct route to incorporate a gem-dimethyl substituted glutarate fragment, which can be a key strategic element in a total synthesis. The presence of the gem-dimethyl group can influence the conformation of the molecule and provide a handle for controlling stereochemistry in subsequent steps. While specific total syntheses prominently featuring this compound are not extensively detailed in the provided search results, the fundamental reactivity of cyclic anhydrides in forming complex organic molecules is well-established. rsc.org

Polymer and Material Precursor Applications

This compound is a significant monomer and modifier in the field of polymer chemistry, contributing to the development of new materials with tailored properties.

Monomer in Polyester (B1180765) and Polyamide Synthesis

This compound is used as a monomer in the synthesis of both polyesters and polyamides. guidechem.comgoogle.comepo.org In polyester synthesis, it can undergo ring-opening polymerization with epoxides or condensation polymerization with diols. google.com A notable application is in the catalyst-free synthesis of high molecular weight aliphatic polyesters, which are promising for biodegradable and biomedical applications. guidechem.com This method leverages the self-catalytic properties of cyclic dicarboxylic acids to produce highly pure polymers. guidechem.com

The copolymerization of this compound with other monomers, such as chloral (B1216628), can yield chemically recyclable polyesters with properties comparable to PVC. nih.gov This approach contributes to the development of a circular economy for plastics. nih.gov

In polyamide synthesis, 2,2-dimethylglutaric acid, the precursor to the anhydride, is listed as a potential dicarboxylic acid component for creating polyamide resins. epo.orggoogle.com The incorporation of the 2,2-dimethylglutarate unit can influence the final properties of the polyamide.

Cross-linking Agent in Polymer Networks and Resins

While specific examples detailing the use of this compound as a primary cross-linking agent are not prevalent in the search results, the fundamental chemistry of anhydrides allows them to function in this capacity. Anhydrides can react with functional groups on polymer chains, such as hydroxyl or amine groups, to form ester or amide linkages, thereby creating a cross-linked network. This process is crucial for improving the mechanical strength and thermal stability of polymers. The related compound, 2,2-dimethylsuccinic anhydride, is noted for its use as a curing agent in epoxy resins, which involves a cross-linking mechanism. cymitquimica.com

Modifiers for Polymer Properties (e.g., Thermal Stability, Mechanical Performance)

The incorporation of this compound into polymer backbones can significantly modify their properties. The gem-dimethyl group introduces steric hindrance, which can restrict chain mobility and thereby increase the glass transition temperature (Tg) and thermal stability of the resulting polymer. For example, in the synthesis of imide-containing polyesters, the choice of dicarboxylic acid, including those that can form cyclic anhydrides, influences the thermal and mechanical properties of the final polymer. rsc.org

The use of various cyclic anhydrides, including this compound, in the upcycling of polytetrahydrofuran (PTHF) to polyesters allows for the creation of a library of polymers with a range of molecular weights and properties. chinesechemsoc.org Similarly, in the synthesis of poly(ester amide)s, the structure of the monoanhydride used, such as 3,3-dimethylglutaric anhydride (a constitutional isomer of this compound), has been shown to affect the glass transition temperature of the resulting polymers. upc.edu

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₃ | sigmaaldrich.comnist.gov |

| Molecular Weight | 142.15 g/mol | sigmaaldrich.com |

| CAS Number | 2938-48-9 | sigmaaldrich.com |

| Appearance | White crystals or crystalline powder | echemi.comguidechem.com |

| Melting Point | 36-38 °C | guidechem.com |

| Boiling Point | 126 °C @ 12 Torr | echemi.com |

Functional Material Design and Self-Assembly

The distinct chemical properties of this compound make it a valuable component in the design of functional materials. Its ability to undergo ring-opening reactions allows for its incorporation into polymeric structures and supramolecular assemblies, leading to materials with tailored properties.

Preparation of Macrocyclic Compounds and Supramolecular Assemblies

This compound serves as a precursor in the synthesis of macrocyclic compounds, which are large ring structures with significant interest in medicinal chemistry and materials science. nih.gov The anhydride can be opened, for instance, through a ring-opening reaction with N,O-dimethylhydroxylamine hydrochloride, to create a Weinreb amide intermediate. chemrxiv.org This intermediate can be further functionalized and used in subsequent reactions, such as cross-metathesis, to construct complex macrocyclic frameworks. chemrxiv.org

One notable application is in the chemoenzymatic synthesis of novel 14-membered macrolactones. chemrxiv.org In this approach, the ring-opened derivative of this compound is utilized to create unnatural pentaketide (B10854585) analogues. chemrxiv.org These analogues are then processed by polyketide synthase (PKS) enzymes to generate new macrocyclic structures. chemrxiv.org The steric bulk of the 2,2-dimethylglutaric moiety influences the enzymatic processing, demonstrating how this building block can be used to diversify macrocyclic scaffolds. chemrxiv.org

Furthermore, derivatives of this compound have been employed in the synthesis of pyrrolizidine (B1209537) alkaloid analogues. rsc.org Reaction with (+)-retronecine followed by lactonization yields macrocyclic diesters. rsc.org The stereochemistry of the resulting macrocycles can be controlled and has been confirmed by X-ray crystal structure analysis. rsc.org

In the realm of supramolecular chemistry, the self-assembly of molecules is a key principle for creating organized structures. While direct studies on the self-assembly of this compound itself are not prevalent, its derivatives play a role in constructing larger assemblies. For example, in the synthesis of bevirimat (B1684568) analogues, which are anti-HIV agents, 2,2-dimethylsuccinic anhydride (a closely related structure) is used to introduce a side chain that influences the supramolecular properties and biological activity of the final molecule. mdpi.com The ability of such molecules to form fibrous supramolecular systems and gels highlights the potential of incorporating anhydride-derived moieties into self-assembling systems. mdpi.com

The synthesis of bis-(guanidinium) 3,3-dimethylglutarate hydrate (B1144303) from 3,3-dimethylglutaric anhydride demonstrates the formation of a three-dimensional supramolecular structure through extensive hydrogen bonding between guanidinium (B1211019) cations, dimethylglutarate anions, and water molecules. journalijcar.org This results in the formation of 6- and 12-membered hydrogen-bonded macrocyclic assemblies. journalijcar.org

| Application Area | Key Intermediate/Reactant | Resulting Structure/Product | Key Findings |

| Chemoenzymatic Synthesis | This compound | 14-membered macrolactones | The anhydride is used to create sterically bulky pentaketide analogues for enzymatic macrocyclization. chemrxiv.org |

| Pyrrolizidine Alkaloids | This compound, (+)-retronecine | Macrocyclic diester analogues | Stereocontrolled synthesis of complex alkaloid analogues. rsc.org |

| Supramolecular Gels | Betulinic acid derivatives with anhydride-derived side chains | Fibrous supramolecular systems | Incorporation of anhydride moieties can influence self-assembly and gelation properties. mdpi.com |

| Supramolecular Assemblies | 3,3-Dimethylglutaric anhydride, Guanidinium carbonate | Bis-(guanidinium) 3,3-dimethylglutarate hydrate | Formation of a 3D hydrogen-bonded network with macrocyclic motifs. journalijcar.org |

Contribution to Responsive Materials and Gels

Stimuli-responsive materials, often referred to as "smart" materials, can change their properties in response to external stimuli such as pH, temperature, or light. nih.govrsc.org Cyclic anhydrides, including this compound, are valuable in the development of such materials, particularly pH-responsive systems. researchgate.net

The anhydride group can react with amine functionalities on a polymer backbone or surface to form an amide linkage with a pendant carboxylic acid group. This modification alters the charge characteristics of the material. For instance, substrates modified with amino groups can be reacted with 2,2-dimethylsuccinic anhydride to protect the amino groups. researchgate.net At acidic pH, the amide bonds can be hydrolyzed, regenerating the positive charge of the amino groups. researchgate.net This charge-reversible property can be exploited to control the self-assembly of colloidal crystals. researchgate.net

The copolymerization of cyclic anhydrides, including this compound, with monomers like chloral has been explored to create chemically recyclable plastics. nih.gov These polyesters exhibit properties comparable to commercial plastics like PVC and can be depolymerized back to their monomers, contributing to a circular economy for plastics. nih.gov

Hydrogels, which are crosslinked polymer networks that can absorb large amounts of water, are a significant class of responsive materials. mdpi.com The incorporation of anhydride-derived functionalities can impart pH-responsiveness to hydrogels. The carboxylic acid groups introduced by the ring-opening of the anhydride can ionize or deionize depending on the pH, leading to changes in swelling, porosity, and mechanical properties of the gel. mdpi.com While specific examples detailing the use of this compound in hydrogels are emerging, the general principles of using cyclic anhydrides for this purpose are well-established. researchgate.netmdpi.com

| Material Type | Role of Anhydride | Stimulus | Response |

| Charge-Reversible Substrates | Amine protection/modification | pH | Change in surface charge, controlling colloidal self-assembly. researchgate.net |

| Recyclable Polyesters | Copolymerization with chloral | Temperature | Depolymerization back to monomers. nih.gov |

| pH-Responsive Hydrogels | Introduction of carboxylic acid groups | pH | Swelling/shrinking, changes in porosity. researchgate.netmdpi.com |

Role in Catalysis and Ligand Design for Metal Complexes

The development of new catalysts and ligands is crucial for advancing chemical synthesis. This compound and its derivatives are finding applications in this area, particularly in asymmetric catalysis.

In the field of organometallic catalysis, the desymmetrization of meso-anhydrides is a powerful strategy for creating chiral molecules. While much of the research has focused on other glutaric anhydride derivatives, the principles are applicable to this compound. For example, rhodium-catalyzed asymmetric alkylation of glutaric anhydrides using chiral phosphine (B1218219) ligands can lead to the enantioselective formation of keto acids. rhhz.netthieme-connect.com Nickel-catalyzed cross-coupling reactions of glutaric anhydrides with organozinc reagents have also been shown to be highly efficient. acs.org

More directly, this compound can be a substrate in nickel-catalyzed reductive coupling reactions. It has been shown that unsymmetrical succinic anhydrides, such as 2,2-dimethylsuccinic anhydride, can couple with alkyl bromides to afford β-functionalized acids. nih.gov In these reactions, the oxidative addition and decarbonylation tend to occur at the less sterically hindered side of the anhydride. nih.gov

In a study on the regioselectivity of catalytic hydrogenation, dichlorotris(triphenylphosphine)ruthenium(II) was used to reduce 2,2-dimethylsuccinic anhydride. thieme-connect.de This reaction demonstrated that the less-substituted carbonyl group was preferentially reduced, highlighting the influence of the gem-dimethyl group on the selectivity of the catalytic process. thieme-connect.de

The development of ligands derived from anhydrides is an area of growing interest. The ability to introduce specific stereochemical and electronic features through the anhydride backbone makes them attractive for creating tailored metal complexes for a variety of catalytic transformations.

| Catalytic System | Role of Anhydride/Derivative | Transformation | Key Finding |

| Rhodium/Chiral Phosphine | Substrate (meso-anhydride) | Asymmetric alkylation | Enantioselective synthesis of keto acids. rhhz.netthieme-connect.com |

| Nickel/Chiral Ligand | Substrate (meso-anhydride) | Cross-coupling with organozinc reagents | Efficient synthesis of keto acids. acs.org |

| Nickel/Bipyridine | Substrate (2,2-dimethylsuccinic anhydride) | Reductive coupling with alkyl bromides | Formation of β-functionalized acids with selectivity at the less hindered carbonyl. nih.gov |

| Ruthenium/Triphenylphosphine | Substrate (2,2-dimethylsuccinic anhydride) | Hydrogenation | Regioselective reduction of the less-substituted carbonyl group. thieme-connect.de |

Advanced Analytical Methodologies for the Study of 2,2 Dimethylglutaric Anhydride

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular architecture of 2,2-dimethylglutaric anhydride (B1165640).

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of 2,2-dimethylglutaric anhydride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically exhibits three distinct signals. A singlet corresponding to the six protons of the two methyl groups appears at approximately 1.37 ppm. Two triplets, each integrating to two protons, are observed at around 1.86 ppm and 2.83 ppm. These triplets correspond to the two methylene (B1212753) groups in the glutaric anhydride ring, with their splitting pattern arising from coupling with adjacent protons. guidechem.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the structure. Key resonances in CDCl₃ include signals for the two carbonyl carbons of the anhydride group, which appear downfield at approximately 167.3 ppm and 172.6 ppm. The quaternary carbon atom to which the two methyl groups are attached resonates around 38.1 ppm. The two methylene carbons of the ring are observed at about 27.7 ppm and 30.3 ppm, while the methyl carbons typically appear at approximately 25.2 ppm. guidechem.com

Interactive Data Table: NMR Spectroscopic Data for this compound in CDCl₃ guidechem.com

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 1.37 | Singlet | -C(CH₃)₂ |

| ¹H | 1.86 | Triplet | -CH₂- |

| ¹H | 2.83 | Triplet | -CH₂- |

| ¹³C | 25.2 | Quartet | -C(CH₃)₂ |

| ¹³C | 27.7 | Triplet | -CH₂- |

| ¹³C | 30.3 | Triplet | -CH₂- |

| ¹³C | 38.1 | Singlet | -C(CH₃)₂ |

| ¹³C | 167.3 | Singlet | C=O |

| ¹³C | 172.6 | Singlet | C=O |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands indicative of the cyclic anhydride moiety. Two distinct carbonyl (C=O) stretching vibrations are typically observed, one around 1812 cm⁻¹ and another at approximately 1755 cm⁻¹, which is a hallmark of a five- or six-membered cyclic anhydride. Additional prominent peaks correspond to C-H stretching vibrations of the methyl and methylene groups in the 2878-2986 cm⁻¹ region. guidechem.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of solid this compound would also show the characteristic symmetric and asymmetric C=O stretching bands, though their relative intensities might differ from the IR spectrum. The C-H stretching vibrations are also readily observed. guidechem.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound guidechem.comguidechem.com

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H Stretch | 2986, 2939, 2878 | Data not available |

| C=O Stretch (Asymmetric) | 1812 | Data not available |

| C=O Stretch (Symmetric) | 1755 | Data not available |

| C-O Stretch | 1293, 1247, 1150 | Data not available |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation. The nominal molecular weight of this compound is 142.15 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. For instance, the calculated exact mass for C₇H₁₁O₃ ([M+H]⁺) is 143.0708, with experimental values found to be in close agreement at 143.0715. guidechem.com

The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) and several characteristic fragment ions. Common fragmentation pathways for cyclic anhydrides involve the loss of CO₂ and CO. For this compound, significant fragments are observed at m/z values of 115, corresponding to the loss of CO, and 98. guidechem.com

Chromatographic Separation Techniques for Reaction Monitoring and Product Isolation

Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for isolating the pure product from reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is separated from other components of a mixture based on its boiling point and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass information for identification. This technique is particularly useful for monitoring the purity of this compound and for detecting and identifying any impurities or byproducts in a sample. For example, GC-MS can be used to follow the conversion of 2,2-dimethylglutaric acid to its anhydride.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another versatile separation technique that can be applied to the analysis of this compound. While less common for this specific compound than GC, HPLC can be advantageous for non-volatile or thermally sensitive mixtures. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, can be employed for its separation and quantification. sielc.com Detection is often achieved using a UV detector. sielc.com HPLC is valuable for monitoring reaction progress, particularly in polymer synthesis where the reactants and products may have a wide range of polarities and molecular weights. sielc.com

X-ray Diffraction for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful analytical technique for determining the solid-state structure of crystalline materials. It provides detailed information about atomic arrangement, crystal structure, and molecular geometry. In the context of cyclic anhydrides, XRD and X-ray crystallography can resolve molecular packing and geometry, which is crucial for understanding the compound's physical properties and reactivity.

While X-ray crystallography has been employed to analyze derivatives, such as the salt formed from the reaction of 3,3-dimethylglutaric anhydride (an isomer) and guanidinium (B1211019) carbonate, detailed single-crystal X-ray diffraction data for this compound itself is not extensively detailed in the available research literature. journalijcar.org However, Powder X-ray Diffraction (PXRD) has been utilized to characterize polymers and materials synthesized using this compound as a monomer or hardener. chinesechemsoc.orgscielo.org.mx For instance, PXRD experiments are performed to assess the crystallinity of polyesters derived from various cyclic anhydrides, including this compound. chinesechemsoc.org These analyses typically involve scanning a 2θ range from 5° to 60° using Cu Kα radiation to distinguish between amorphous and semicrystalline polymer structures. chinesechemsoc.org

The application of this methodology is fundamental in materials science for correlating the structure of the monomer unit, like this compound, with the macroscopic properties of the resulting polymer.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of chemical compounds. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for studying this compound and its derivatives.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point and glass transition temperature (Tg). There are conflicting reports regarding the melting point of this compound, with some sources indicating a range of 34-38 °C and others estimating it to be between 60-65 °C. alfa-chemistry.comchemsrc.com DSC is also used to study the thermal properties of polymers incorporating this compound. For example, it was used to analyze the glass transition temperatures of polyesters and to study the thermally induced copolymerization of thermosetting resins where this compound acted as a hardener. chinesechemsoc.orgrsc.org In studies of the related isomer, 3,3-dimethylglutaric anhydride, DSC revealed complex thermal behavior with multiple endothermic signals, which were attributed to crystal transitions, possibly related to different conformations or polymorphs. scielo.org.mxscielo.org.mxresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to assess the thermal stability and decomposition profile of a material. For polymers synthesized using this compound, TGA is employed to determine the decomposition temperature (Td), often defined as the temperature at which 5% mass loss occurs. rsc.orgnih.gov Polyesters formed from the copolymerization of various cyclic anhydrides, including this compound, exhibit 5% mass loss decomposition temperatures (Td) in the range of 173 °C to 264 °C. nih.gov In methodological studies of other cyclic anhydrides, TGA has also been used to determine the enthalpy of vaporization. scielo.org.mxresearchgate.netsmf.mx

Summary of Thermal Properties for this compound

| Property | Value | Technique | Source |

|---|---|---|---|

| Melting Point | 34-38 °C | Not Specified | alfa-chemistry.comchemsrc.com |

| Melting Point (estimated) | 60-65 °C | Not Specified | |

| Boiling Point | 175-180 °C (at 60 mm Hg) | Not Specified | chemsrc.com |

| Decomposition Temp (Td) of Derived Polyesters | 173-264 °C | TGA | nih.gov |

Theoretical and Computational Chemistry Studies on 2,2 Dimethylglutaric Anhydride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, stability, and electronic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. nih.gov A DFT study of 2,2-dimethylglutaric anhydride (B1165640) would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) to model the electron density and derive the molecule's properties. nih.gov

Key energetic and electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability. Furthermore, DFT calculations can generate an electrostatic potential map, which visualizes the electron density distribution and indicates regions susceptible to nucleophilic or electrophilic attack.

Table 1: Hypothetical DFT-Calculated Properties for 2,2-Dimethylglutaric Anhydride This table is illustrative and does not represent published experimental or computational data.

| Property | Hypothetical Value | Significance |

| Energy of HOMO | -7.5 eV | Indicates the molecule's electron-donating ability. |

| Energy of LUMO | -0.5 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 7.0 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

| Total Energy | -534.5 Hartrees | Represents the total electronic energy at 0 K. |

Ab Initio Methods for Ground State Analysis

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) offer increasing levels of accuracy, albeit at a higher computational cost.

A ground state analysis of this compound using these methods would provide a highly accurate optimized molecular geometry (bond lengths, bond angles, and dihedral angles). It would also yield precise calculations of the molecule's total energy, zero-point vibrational energy, and thermodynamic properties like enthalpy and Gibbs free energy of formation. These high-accuracy energy values are crucial for building a reliable potential energy surface for the molecule.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for mapping out the intricate steps of a chemical reaction, providing insights that are often impossible to obtain through experimental means alone. rsc.org

Reaction Pathway Elucidation

To elucidate a reaction pathway, computational chemists identify and characterize all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. For this compound, a common reaction to study would be its hydrolysis to form 2,2-dimethylglutaric acid.

A computational study would model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent ring-opening. Transition state search algorithms (e.g., Berny optimization) would be used to locate the highest energy point along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations would then be performed to confirm that the identified transition state correctly connects the reactant and product states. aps.org

Prediction of Reactivity and Selectivity

The reactivity of this compound can be predicted by calculating the activation energy (the energy difference between the reactants and the transition state) for a given reaction. nih.gov A lower activation energy implies a faster reaction rate.

Selectivity (regio- or stereoselectivity) in reactions with asymmetric reagents could also be investigated. For instance, in the reaction with an alcohol to form a monoester, there might be different possible transition states leading to different products. By comparing the activation energies for all possible pathways, a prediction can be made as to which product will be favored kinetically. nih.gov Conceptual DFT indices, such as Fukui functions, can also be used to predict which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack, thereby predicting regioselectivity.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations provide a detailed view of intermolecular interactions in condensed phases (liquid or solid) or in solution.

An MD simulation of this compound would typically involve placing a number of the molecules in a simulation box, often with an explicit solvent like water. The interactions between atoms are described by a force field (a set of parameters and equations). The simulation solves Newton's equations of motion for the system, generating trajectories that show how the positions and velocities of particles evolve over time.

Analysis of these trajectories can reveal important information about the intermolecular forces, such as hydrogen bonding (if applicable with protic solvents) and van der Waals interactions. Properties like the radial distribution function can be calculated to understand the local molecular environment and solvation structure around the anhydride. nih.gov Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which influences its solubility, aggregation, and interaction with other molecules.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. hufocw.orgnih.gov For analogues of this compound, a QSAR study would be instrumental in predicting the activity of unsynthesized compounds and in understanding the structural features that govern their biological effects.

The development of a QSAR model for this compound analogues would typically involve the following steps:

Dataset Assembly: A dataset of this compound analogues with experimentally determined biological activities would be compiled. These analogues could feature substitutions on the carbon backbone or modifications of the anhydride ring.

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule, such as molecular weight and connectivity indices.

Electronic descriptors: These relate to the electronic properties of the molecule, including dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

Steric descriptors: These describe the three-dimensional shape and bulk of the molecule.

Model Development: Statistical methods, such as multiple linear regression, would be employed to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using statistical validation techniques to ensure its reliability.

A hypothetical QSAR study on a series of this compound analogues targeting a specific enzyme could yield a model that highlights the importance of certain descriptors. For instance, the model might reveal that increasing the lipophilicity of a particular region of the molecule enhances its inhibitory activity, while bulky substituents at another position are detrimental.

To illustrate this, consider a hypothetical dataset of this compound analogues and their calculated descriptors:

| Compound ID | Analogue Structure (Modification from this compound) | Biological Activity (IC50, µM) | Molecular Weight | LogP |

| DMGA-01 | Unmodified | 50.2 | 142.15 | 0.8 |

| DMGA-02 | 3-methyl substitution | 35.8 | 156.18 | 1.2 |

| DMGA-03 | 4-chloro substitution | 22.5 | 176.60 | 1.5 |

| DMGA-04 | 3-phenyl substitution | 15.1 | 218.24 | 2.9 |

| DMGA-05 | 4-hydroxyl substitution | 65.7 | 158.15 | 0.4 |

This is a hypothetical data table for illustrative purposes.

A resulting QSAR equation might take the form:

log(1/IC50) = 0.5 * LogP - 0.01 * Molecular Weight + constant

This equation would suggest that higher lipophilicity (LogP) and lower molecular weight contribute positively to the biological activity of these hypothetical analogues.

In Silico Design of Novel this compound Derivatives

In silico design encompasses a variety of computational techniques used to discover and optimize novel molecules with desired properties, often in the context of drug discovery. biorxiv.org For this compound, these methods can be used to design new derivatives with enhanced biological activity, improved selectivity, or better pharmacokinetic profiles.

Key in silico design strategies that could be applied to this compound derivatives include:

Virtual Screening: This technique involves the computational screening of large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. nih.govmdpi.com A virtual library of this compound derivatives could be generated by systematically modifying its structure. This library would then be docked into the active site of a target protein to predict the binding affinity of each derivative.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. By analyzing the structures of known active compounds, a pharmacophore model can be developed and used to search for novel scaffolds, including those based on this compound, that fit the model.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For a novel this compound derivative, molecular docking can provide insights into its binding mode and interactions with key amino acid residues in the active site, guiding further optimization of its structure.

The process of designing a novel this compound-based inhibitor for a hypothetical enzyme could be conceptualized as follows:

A virtual library of derivatives is created by adding various substituents to the this compound scaffold.

This library is then subjected to virtual screening against the enzyme's active site.

The top-scoring compounds are selected for further analysis using molecular docking to understand their binding interactions.

Based on the docking results, new derivatives are designed to optimize these interactions, for example, by introducing a hydrogen bond donor to interact with a specific residue.

A hypothetical outcome of a virtual screening campaign is presented in the table below:

| Derivative ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| DMGA-D1 | 3-amino | -7.2 | Hydrogen bond with Asp123 |

| DMGA-D2 | 4-carboxyl | -6.8 | Salt bridge with Lys89 |

| DMGA-D3 | 3-benzyl | -8.1 | Hydrophobic interaction with Phe210 |

| DMGA-D4 | 4-fluoro | -5.9 | Halogen bond with Ser154 |

| DMGA-D5 | 3-hydroxyl | -6.5 | Hydrogen bond with Glu127 |

This is a hypothetical data table for illustrative purposes.

These computational approaches, QSAR and in silico design, offer a rational and efficient pathway for the exploration of the chemical space around this compound, facilitating the discovery of novel derivatives with potentially valuable biological activities.

Future Research Directions and Emerging Trends for 2,2 Dimethylglutaric Anhydride

Exploration of Undiscovered Reactivity and Novel Reaction Pathways

While 2,2-dimethylglutaric anhydride (B1165640) is a known organic intermediate, ongoing research continues to unveil its potential in novel chemical transformations. guidechem.comresearchgate.net Future exploration is likely to focus on uncovering new reaction pathways that leverage its unique structural features. The gem-dimethyl group on the carbon atom alpha to one of the carbonyls imparts significant steric hindrance, which can be exploited to achieve high regioselectivity in ring-opening reactions. thieme-connect.de For instance, in reactions with nucleophiles, attack is often directed to the less hindered carbonyl group. thieme-connect.de

Further research could investigate its participation in multicomponent reactions, similar to the Castagnoli-Cushman reaction, which traditionally involves other cyclic anhydrides. mdpi.com The specific stereochemical outcomes and the influence of the dimethyl substitution on the reaction mechanism would be of significant interest. mdpi.com Additionally, exploring its reactivity in decarbonylative cross-coupling reactions, a process that has been demonstrated with other cyclic anhydrides, could lead to the synthesis of novel aliphatic acids. nih.gov Investigations into its behavior under electrochemical conditions for intramolecular dehydration could also present a greener alternative to traditional anhydride synthesis. researchgate.net

Integration into Catalytic Cycles for Sustainable Chemical Transformations

The integration of 2,2-dimethylglutaric anhydride into catalytic cycles represents a promising avenue for developing sustainable chemical processes. Its use as a highly site-selective acylating agent has been demonstrated in organocatalytic kinetic resolutions of racemic alcohols. chemrxiv.org This enantioconvergent synthesis highlights its potential in creating stereochemically complex molecules from simple starting materials. chemrxiv.orgresearchgate.net

Future research could focus on expanding the scope of catalysts, including transition metals like nickel and palladium, for asymmetric ring-opening reactions. rhhz.netacs.orgacs.org For example, nickel-catalyzed reductive couplings of cyclic anhydrides with alkyl bromides have been shown to be effective for generating functionalized aliphatic acids. nih.gov The development of catalysts that can facilitate these transformations with high efficiency and enantioselectivity will be a key area of investigation. Furthermore, the use of this compound in polymerization reactions, particularly in catalyst-free systems for producing biodegradable polyesters, aligns with the principles of green chemistry. guidechem.comchinesechemsoc.org

Development of Advanced Functional Materials and Nanomaterials

This compound serves as a valuable building block in the synthesis of advanced functional materials and nanomaterials. It has been used in the preparation of high molecular weight aliphatic polyesters, which have potential applications as biodegradable materials. guidechem.com Its incorporation into polymer chains can influence the material's thermal and mechanical properties. chinesechemsoc.orgnih.gov

A notable application is in the development of 100% bio-based thermosets by reacting it with bio-derived epoxides like limonene (B3431351) dioxide. univ-cotedazur.fr This approach opens pathways to creating sustainable alternatives to petroleum-based plastics. Future research is expected to explore the synthesis of novel nanocomposites, for instance, by incorporating nanoparticles like alumina (B75360) during the curing process with this compound, to enhance the material's properties. iaea.org Additionally, its use in creating chemically recyclable plastics that can be depolymerized back to their monomers is a significant step towards a circular economy for polymers. nih.gov

Applications in Drug Discovery and Chemical Biology via Derivatization (Mechanistic Focus)

In the realms of drug discovery and chemical biology, this compound is a useful tool for derivatization, enabling the synthesis of novel biologically active compounds. It has been employed in the synthesis of derivatives of betulinic acid, a compound with anti-HIV activity. nih.gov The anhydride is used to introduce a linker at specific positions on the parent molecule, allowing for the modulation of its pharmacological properties. nih.govnih.gov

The mechanism of its reaction with biomolecules is of particular interest. The Thorpe-Ingold effect, influenced by the gem-dimethyl group, can facilitate cyclization reactions, which is a key consideration in its use as a linker. researchgate.net For instance, in the context of enzyme inhibition, the anhydride formed in situ can acylate residues within the enzyme's active site. escholarship.org Future mechanistic studies will likely focus on understanding the precise interactions of its derivatives with biological targets, such as in the development of novel anti-HIV agents that target viral entry. nih.gov

Predictive Modeling and Machine Learning in Anhydride Chemistry